Bromochloromethylacetate

Description

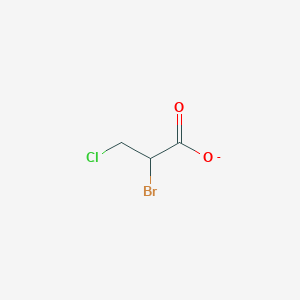

Bromochloromethylacetate (C₃H₄BrClO₂) is a halogenated organic ester characterized by a methyl acetate backbone substituted with bromine (Br) and chlorine (Cl) atoms. Halogenated esters like this compound are often employed in alkylation or acylation reactions due to their electrophilic reactivity .

Properties

Molecular Formula |

C3H3BrClO2- |

|---|---|

Molecular Weight |

186.41 g/mol |

IUPAC Name |

2-bromo-3-chloropropanoate |

InChI |

InChI=1S/C3H4BrClO2/c4-2(1-5)3(6)7/h2H,1H2,(H,6,7)/p-1 |

InChI Key |

MFOIWFLUIZZMQL-UHFFFAOYSA-M |

Canonical SMILES |

C(C(C(=O)[O-])Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromochloromethylacetate can be synthesized through various chemical reactions involving the substitution of hydrogen atoms in acetaldehyde with bromine and chlorine atoms. One common method involves the reaction of acetaldehyde with bromine and chlorine in the presence of a catalyst under controlled conditions . The reaction typically requires a temperature range of 0-5°C and a reaction time of several hours to ensure complete substitution.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, and to prevent any side reactions .

Chemical Reactions Analysis

Types of Reactions

Bromochloromethylacetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is typically carried out in an acidic medium at room temperature.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reaction is usually performed in an inert atmosphere to prevent oxidation.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used to replace the halogen atoms.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted acetates depending on the nucleophile used

Scientific Research Applications

Bromochloromethylacetate has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Employed in studies involving enzyme inhibition and protein modification.

Medicine: Investigated for its potential use in drug development and as a disinfectant.

Mechanism of Action

The mechanism by which bromochloromethylacetate exerts its effects involves the interaction with cellular components, leading to the inhibition of enzyme activity and disruption of cellular processes. The compound targets specific molecular pathways, including the inhibition of protein synthesis and interference with membrane permeability . These actions result in the antimicrobial and disinfectant properties of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloromethyl Chlorosulfate (CAS: 49715-04-0)

Chloromethyl chlorosulfate (ClCH₂OSO₂Cl) shares functional similarities with Bromochloromethylacetate, such as the presence of halogen atoms and use as a chemical intermediate. Key differences include:

- Reactivity : Chloromethyl chlorosulfate contains a chlorosulfate group (OSO₂Cl), making it highly reactive in sulfonation reactions, whereas this compound’s acetate group may favor nucleophilic acyl substitutions.

- Applications : Chloromethyl chlorosulfate is explicitly recommended for controlled industrial or laboratory use as an intermediate . This compound’s bromine substituent could enhance its utility in bromination reactions, though direct evidence is absent in the provided sources.

- Safety : Both compounds likely require precautions due to toxicity, but Chloromethyl chlorosulfate’s sulfonic acid derivatives may pose additional corrosivity risks.

Comparative Data Table

Research Findings and Limitations

- Structural Analogues : The reactivity of this compound can be inferred from halogenated esters like Chloromethyl chlorosulfate. The bromine atom likely increases its electrophilicity compared to chlorine-only analogs, enabling selective bromination in synthetic pathways.

- Gaps in Evidence: No direct studies on this compound were found in the provided materials. Comparative analysis relies on extrapolation from related compounds, highlighting the need for targeted experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.